molecular formula C15H10O2 B1215166 1-Anthracenecarboxylic acid CAS No. 607-42-1

1-Anthracenecarboxylic acid

Cat. No. B1215166
CAS RN: 607-42-1
M. Wt: 222.24 g/mol
InChI Key: CCFAKBRKTKVJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of anthracene derivatives, including 1-anthracenecarboxylic acid, often involves catalytic reactions, esterification, bromination, oxidation, isomerization, and hydrolysis reactions. These methods provide a pathway to introduce functional groups to the anthracene core, allowing for further chemical modifications and applications in various domains (Wang Hengshan, 2013).

Molecular Structure Analysis

1-Anthracenecarboxylic acid demonstrates significant molecular structure features, such as ordered carboxyl hydrogen and oxygen atoms. The carboxyl groups' orientation and the planarity of the anthracene core play a crucial role in the compound's physical and chemical behavior. The molecular structure facilitates hydrogen bonding and π-π interactions, contributing to its solid-state packing and interaction with other molecules (L. J. Fitzgerald & R. E. Gerkin, 1997).

Chemical Reactions and Properties

1-Anthracenecarboxylic acid participates in various chemical reactions, including photocyclodimerization, facilitated by its stable structure and the presence of the carboxylic acid group. The inclusion complexes formed with cyclodextrins, for example, can accelerate the photocyclodimerization process, showcasing the compound's reactivity and potential in supramolecular chemistry (A. Nakamura & Y. Inoue, 2003).

Physical Properties Analysis

The crystalline structure of 1-anthracenecarboxylic acid, as determined by X-ray crystallography, reveals its noncentrosymmetric space group and the ordered nature of its carboxyl groups. The zigzag chains formed through hydrogen bonding contribute to its solid-state structure, which is essential for understanding its physical properties and interactions (L. J. Fitzgerald & R. E. Gerkin, 1996).

Chemical Properties Analysis

The chemical properties of 1-anthracenecarboxylic acid, such as its reactivity in photocyclodimerization reactions and the formation of inclusion complexes, highlight its potential in creating supramolecular structures and materials. The ability to form stable complexes with cyclodextrins, leading to an enhanced photocyclodimerization yield, exemplifies the utility of its chemical properties in synthetic and materials chemistry (A. Nakamura & Y. Inoue, 2003).

Scientific Research Applications

Photocyclodimerization and Photodimers

1-Anthracenecarboxylic acid (AC) is prominently used in photocyclodimerization studies. For instance, Gui et al. (2016) demonstrated enhanced head-to-head photodimers in the photocyclodimerization of anthracenecarboxylic acid with a cationic pillararene, significantly improving the yield of these photodimers (Gui et al., 2016). Similarly, Nakamura & Inoue (2003) found that 2-Anthracenecarboxylic acid forms stable inclusion complexes with gamma-cyclodextrin, accelerating its photocyclodimerization and achieving high enantioselectivity (Nakamura & Inoue, 2003).

Photomechanical Applications

AC is also relevant in photomechanical applications. Zhu et al. (2011) explored the reversible photoinduced twisting of molecular crystal microribbons of 9-Anthracenecarboxylic acid. These ribbons twist upon light irradiation and revert to their original shape when the light is turned off, suggesting potential in photomechanical actuators (Zhu, Al‐Kaysi, & Bardeen, 2011).

Optical and Spectroscopic Properties

The absorption and fluorescence spectra of AC have been studied extensively. Suzuki et al. (1979) observed that 1- and 2-anthroic acids (forms of AC) form hydrogen-bonded dimers, affecting their spectral properties (Suzuki et al., 1979).

Luminescent Properties in Coordination Polymers

AC is used in synthesizing luminescent coordination polymers. Dong et al. (2016) synthesized a lead(II) coordination polymer with anthracene chromophore, demonstrating strong luminescence due to charge transfer of the anthracene chromophore (Dong et al., 2016).

Safety And Hazards

  • Skin Irritation : It can cause skin irritation (H315) .
  • Eye Irritation : Exposure may lead to serious eye irritation (H319) .
  • Safety Precautions : Handle with care, wear protective gloves, and seek medical attention if needed .

Future Directions

: TCI AMERICA - 1-Anthracenecarboxylic Acid

properties

IUPAC Name

anthracene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFAKBRKTKVJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209512
Record name Anthracene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Anthracenecarboxylic acid

CAS RN

607-42-1
Record name 1-Anthracenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthracene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Anthracenecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 5 L 3-neck flask fitted with condenser, thermometer, and overhead stirrer was added 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid (15A, 90 g, 0.357 mol), Zn dust (Mallinckrodt, 250 g, 3.82 mol), CuSO4.5H2O (Mallinckrodt, 5 g), and 28% NH4OH (Mallinckrodt, 2500 mL). The mixture was heated slowly. A dark-red solution occured as the temperature reched 85°. After 3.5 h, the color of the solution faded to yellow. The reaction was heated an additional 1 H, cooled and the excess Zn removed by filtration. The filter cake was washed with more NH4OH solution (100 mL) and then discarded. The filtrate was carefully acidified to pH 1 with conc. HCl (added in portions over 1 h) affording a light-green precipitate, which was separated by filtration. The solid was washed with H2O (200 mL) and then recrystallized 1× from methoxyethanol/H2O (containing 1% conc. HCl), filtered and dried at 75°, to give 65 g (82%) of 1-anthracenecarboxylic acid mp 249°-250°, (C, H), (lit. mp 245°, Chemistry of Carbon Compounds IIIb, edited by E. H. Rodd, 1373 (1956), Elsevier, New York).
Quantity
90 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
catalyst
Reaction Step One
Name
Quantity
2500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Anthracenecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Anthracenecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Anthracenecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Anthracenecarboxylic acid
Reactant of Route 5
1-Anthracenecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Anthracenecarboxylic acid

Citations

For This Compound
51
Citations
L Zhu, RO Al-Kaysi, RJ Dillon, FS Tham… - Crystal growth & …, 2011 - ACS Publications
Molecular crystals composed of 9-anthracene carboxylic acid (9AC) can undergo reversible light-induced mechanical motions driven by a [4 + 4] photodimerization reaction. This paper …
Number of citations: 106 pubs.acs.org
JM Rowe, JM Hay, WA Maza, RC Chapleski Jr… - … of Photochemistry and …, 2017 - Elsevier
We report the photophysical properties of three anthracene-dicarboxylic acids – 1,4-anthracene dicarboxylic acid (1,4-ADCA), 2,6-anthracene dicarboxylic acid (2,6-ADCA) and 9,10-…
Number of citations: 17 www.sciencedirect.com
Y Ishida, AS Achalkumar, S Kato, Y Kai… - Journal of the …, 2010 - ACS Publications
… 2.6 Photodimerization of 1-Anthracenecarboxylic Acid (2d) in the Amphiphilic Salts We next performed the in situ photodimerization of 1-anthracenecarboxylic acid (2d) in the reaction …
Number of citations: 34 pubs.acs.org
TJ Tsai, PC Wang - 2017 12th International Microsystems …, 2017 - ieeexplore.ieee.org
… 2-anthracenecarboxylic and 1anthracenecarboxylic acid were purchased from TCI. 9,10anthracenedicarboxylic acid were purchased from Aldrich. 9,10anthrancenediyl-bis(methylene)…
Number of citations: 1 ieeexplore.ieee.org
A Ueno, F Moriwaki, A Azuma, T Osa - Inclusion Phenomena and …, 1990 - Springer
… The photodimerization followed by hydrolysis of 6A,6X-bis-(anthracene-1-carbonyl)-γ-cyclodextrins afforded four photodimers of 1-anthracenecarboxylic acid, the relative yields of the …
Number of citations: 0 link.springer.com
W Geng, T Nakajima, H Takanashi, A Ohki - Fuel, 2009 - Elsevier
… Also, other aromatic carboxylic acids, 1-naphthoic acid, 1-anthracenecarboxylic acid, 2-anthracenecarboxylic acid, and 9-anthracenecarboxylic acid, were analyzed in a similar manner, …
Number of citations: 398 www.sciencedirect.com
JM Rowe - 2016 - vtechworks.lib.vt.edu
… Similar observations have been reported for 1anthracenecarboxylic acid (1-ACA).DFT calculations predict a lowest energy ground state geometry in which the carboxylic acid groups …
Number of citations: 0 vtechworks.lib.vt.edu
Y Ishida, Y Kai, S Kato, A Misawa… - Angewandte Chemie …, 2008 - Wiley Online Library
… We next performed the in situ photodimerization of another anthracenecarboxylic acid (1-anthracenecarboxylic acid, 8 d) 18 , 19a – 19c in a liquid-crystalline matrix to demonstrate the …
Number of citations: 79 onlinelibrary.wiley.com
T Yamagaki, T Watanabe - Mass Spectrometry, 2012 - jstage.jst.go.jp
We studied the ionization process of aromatic carboxylic acids, including ones with or without hydroxy groups in matrixassisted laser desorption/ionization mass spectrometry (MALDI-…
Number of citations: 12 www.jstage.jst.go.jp
KW Bair, CW Andrews, RL Tuttle… - Journal of medicinal …, 1991 - ACS Publications
2-[(Arylmethyl)amino]-2-methyl-1,3-propanediol DNA intercalators. An examination of the effects of aromatic ring variation on an Page 1 J. Med. Chem.1991, 34,1983-1990 1983 2-[(…
Number of citations: 64 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.